molecular formula C22H23ClFN3O B2430170 1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-71-0

1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2430170
CAS RN: 876888-71-0
M. Wt: 399.89
InChI Key: AROFBNJSQBFJNH-UHFFFAOYSA-N
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Description

The compound appears to contain a tert-butyl group, a benzimidazole group, and a 2-chloro-6-fluorobenzyl group . The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The benzimidazole group is a type of heterocycle that is found in many important biological molecules. The 2-chloro-6-fluorobenzyl group is a substituted benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the benzimidazole and pyrrolidinone rings, as well as the positioning of the tert-butyl and 2-chloro-6-fluorobenzyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could increase its polarity, while the tert-butyl group could increase its hydrophobicity .

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This transformation enables the removal of the boron group from the pinacol boronic ester, leading to the formation of the corresponding alcohol. Notably, this process can be paired with a Matteson–CH₂–homologation, allowing for formal anti-Markovnikov alkene hydromethylation—a valuable but previously unknown transformation. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation reaction has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives are used as antiparasitic drugs, where they act by inhibiting the function of microtubules in the parasite .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-tert-butyl-4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O/c1-22(2,3)27-12-14(11-20(27)28)21-25-18-9-4-5-10-19(18)26(21)13-15-16(23)7-6-8-17(15)24/h4-10,14H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROFBNJSQBFJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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